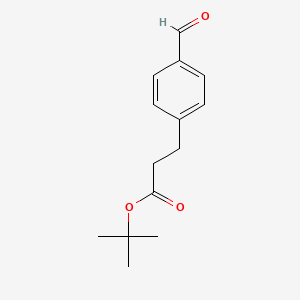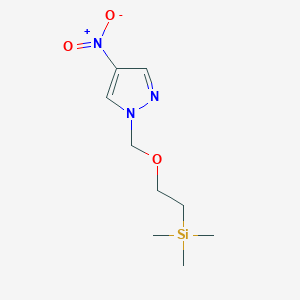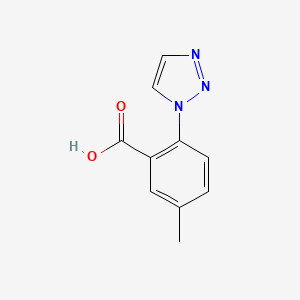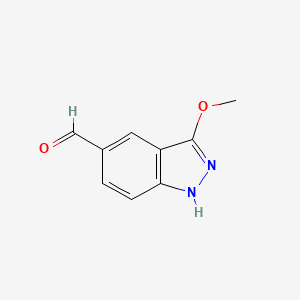
(2S)-2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride
概要
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, MS) to elucidate the structure of the compound .Chemical Reactions Analysis
This would involve discussing the chemical reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, and stability. Spectroscopic properties, such as UV/Vis absorption, fluorescence, and NMR chemical shifts, might also be included .科学的研究の応用
Inhibitory Activity on Detrusor Contraction
A study by Take et al. (1992) investigated a series of compounds, including 2-phenylacetamide hydrochloride derivatives, for their inhibitory activity on detrusor contraction. These compounds were compared to oxybutynin for their potential use in treating overactive detrusor.
Antimicrobial Activity
Research by Jayadevappa et al. (2012) synthesized a new class of 2-phenylacetamide derivatives and evaluated their antimicrobial activity. They found that some compounds exhibited superior in vitro activity compared to standard drugs like clotrimazole and streptomycin.
Synthesis and Radiolabeling
A study by Latli and Casida (1995) involved the radiosynthesis of a chloroacetanilide herbicide, which is a type of 2-phenylacetamide, for studies on its metabolism and mode of action.
Anticonvulsant Activity
Research conducted by Soyer et al. (2004) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives to evaluate their anticonvulsant activity, identifying compounds with potent effects.
Catalyzed Synthesis in Aqueous Media
Kumar, Saxena, and Gupta (2013) developed a method using B(OH)3 and ZnO-NP catalysis for synthesizing 2-arylamino-2-phenylacetamide in water, which was then converted into α-amino acids. This work is detailed in their respective studies found here and here.
Electrochemical Reduction Studies
Pasciak et al. (2014) investigated the electrochemical reduction of 2-chloro-N-phenylacetamides, contributing to the understanding of the electrochemical behaviors of these compounds. More details can be found here.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-amino-N,N-dimethyl-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12(2)10(13)9(11)8-6-4-3-5-7-8;/h3-7,9H,11H2,1-2H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCCZUYHXMYWGC-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



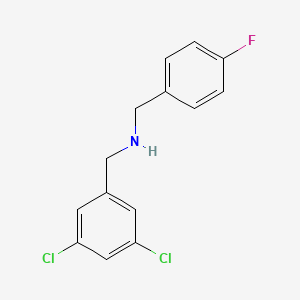
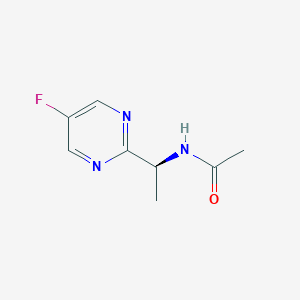

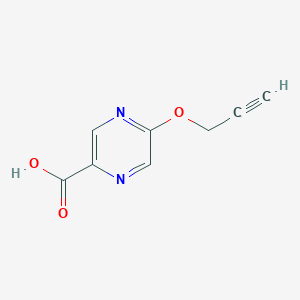
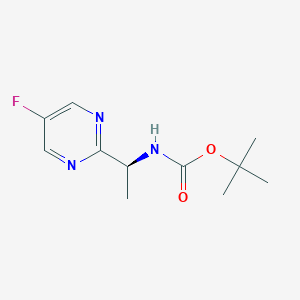
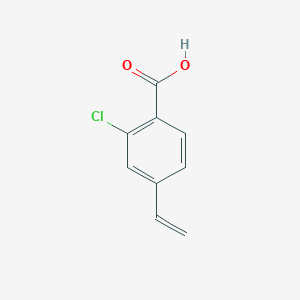
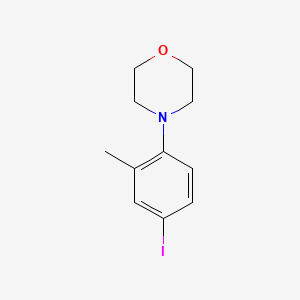


![6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol](/img/structure/B1396919.png)
